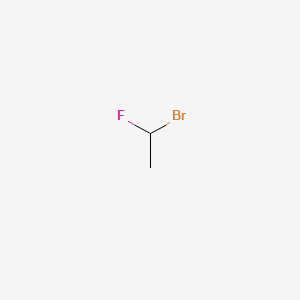

1-Bromo-1-fluoroethane

Übersicht

Beschreibung

1-Bromo-1-fluoroethane is a colorless, flammable gas that is widely used in the chemical industry as a solvent, refrigerant, and as an intermediate in the production of other chemicals. It is also known as bromofluoroethane, 1-fluoro-1-bromoethane, or HFC-141b. This compound has gained significant attention in recent years due to its potential as a replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are known to contribute to the depletion of the ozone layer and global warming.

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiochemical Applications

Efficient Synthesis for Radiopharmaceuticals : Comagic et al. (2002) developed an efficient synthesis of 2-bromo-1-[18F]fluoroethane from 1,2-dibromoethane, integrated into an automated device for routine synthesis of 18F-fluoroethylated compounds. This method provides high radiochemical purity and is significant for the preparation of radiopharmaceuticals (Comagic et al., 2002).

18F-Fluoroethylations Enhancement : Bauman et al. (2003) discovered that adding alkali iodide to the precursors 2-[18F]fluoroethyl tosylate and 1-bromo-2-[18F]fluoroethane significantly enhances radiochemical fluorination yields of several compounds, improving the efficiency of synthesizing radiopharmaceuticals (Bauman et al., 2003).

Molecular Structure and Spectroscopy

Microwave Spectrum and Structure Analysis : Tatamitani et al. (1999) studied the microwave spectrum of 1-bromo-1-fluoroethane, providing insights into its molecular structure and properties, particularly the electronic properties of the carbon-bromine bond (Tatamitani et al., 1999).

Vibrational Assignment and Analysis : Hudgens et al. (1978) reported on the vibrational frequencies of 1-bromo-1-chloro-1-fluoroethane, contributing to the understanding of its molecular structure through infrared and Raman spectra analysis (Hudgens et al., 1978).

Organic Synthesis

Stereocontrolled Preparation of Fluoroethenes : Landelle et al. (2009) reported a method for the stereocontrolled preparation of 1,1-diaryl-2-fluoroethenes, using 1-aryl-1-bromo-2-fluoroethenes, demonstrating the utility of this compound in organic synthesis (Landelle et al., 2009).

Synthesis of 1-Bromo-1-fluoroalkanes : Chen et al. (2021) developed a method for synthesizing 1-bromo-1-fluoroalkanes through a photoredox-catalyzed reaction, highlighting the reactivity and potential applications of this compound in organic synthesis (Chen et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-1-fluoroethane is the nucleophile in a reaction . This compound acts as an electrophile , meaning it has a tendency to attract electrons and react with nucleophiles .

Mode of Action

This compound undergoes an SN2 reaction , a type of nucleophilic substitution where a nucleophile replaces a leaving group . In this case, the bromine atom in this compound is the leaving group . The reaction proceeds through a single concerted step with a transition state where the nucleophile and leaving group are both partially bonded to the central carbon . This results in an inversion of stereochemistry .

Biochemical Pathways

As a halogenated hydrocarbon, it may participate in various organic reactions, including nucleophilic substitutions like the sn2 reaction mentioned above .

Result of Action

The result of this compound’s action is the formation of a new compound through the SN2 reaction . For example, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide to give pure (S)-1-fluoro-1-methoxyethane .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the SN2 reaction it undergoes can be affected by the concentration and type of nucleophile present, the solvent used, and the temperature . Additionally, the stability of this compound may be affected by factors such as light, heat, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

1-bromo-1-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHZPFSWZWSDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634647 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2311-13-9 | |

| Record name | 1-Bromo-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

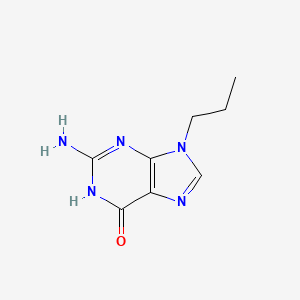

![n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3349664.png)

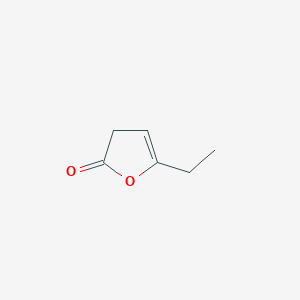

![3H-pyrrolo[3,2-f]quinoline](/img/structure/B3349682.png)

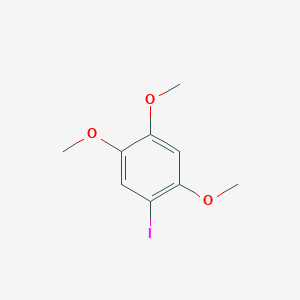

![Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3349690.png)